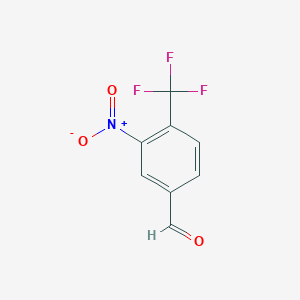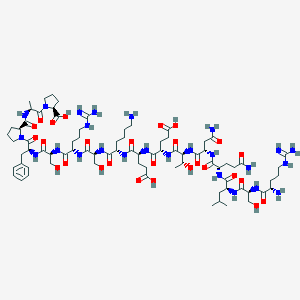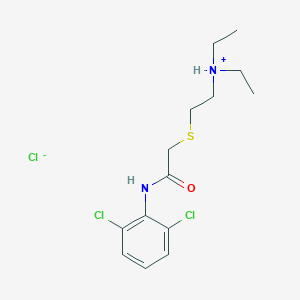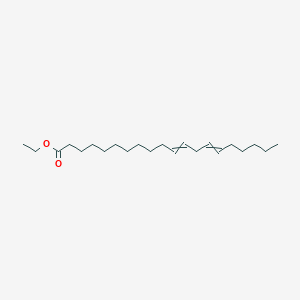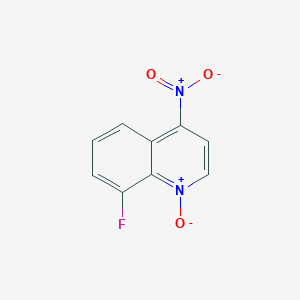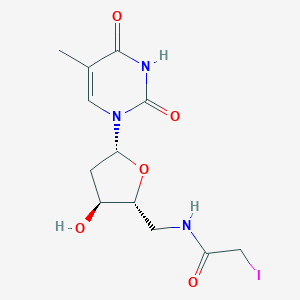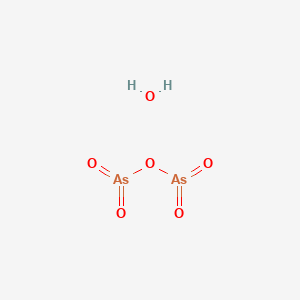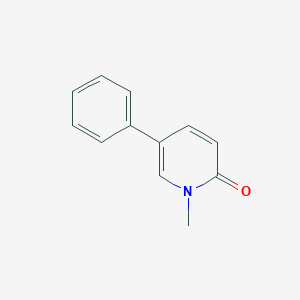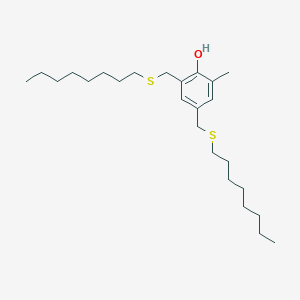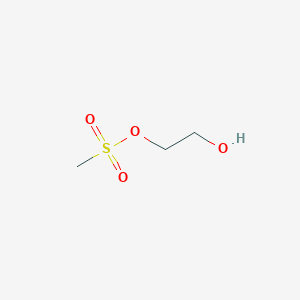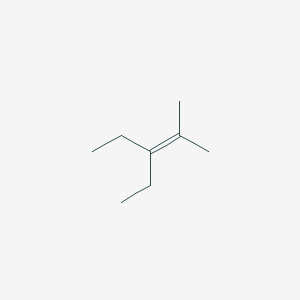
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one, commonly known as 2-FDCK, is a dissociative anesthetic drug that is structurally similar to ketamine. It is a relatively new drug that has gained popularity in the research community due to its potential applications in neuroscience and pharmacology.
Wirkmechanismus
2-FDCK works by blocking the NMDA receptor, which leads to a dissociative state characterized by a loss of sensory perception and a feeling of detachment from one's surroundings. This mechanism of action is similar to that of ketamine, which is why 2-FDCK is often used as a substitute for ketamine in research studies.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-FDCK are not well understood. However, it is known to have a short duration of action and a rapid onset of effects. It has been reported to cause sedation, hallucinations, and dissociation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-FDCK in lab experiments is that it is structurally similar to ketamine, which means that it can be used as a substitute for ketamine in studies of the NMDA receptor. Additionally, it has a shorter duration of action than ketamine, which makes it easier to use in experiments that require repeated dosing.
One limitation of using 2-FDCK in lab experiments is that it is a relatively new drug, and its long-term effects are not well understood. Additionally, it is a controlled substance in some countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-FDCK. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of interest is its potential as a tool for studying the mechanisms of learning, memory, and synaptic plasticity. Additionally, more research is needed to understand the long-term effects of 2-FDCK and its potential for abuse.
Synthesemethoden
The synthesis of 2-FDCK involves the reaction of 2-chloro-3,3-dimethylbutanone with potassium fluoride in the presence of a catalytic amount of copper(I) iodide. This reaction produces 2-fluoro-3,3-dimethyl-1-phenylbutan-1-one, which is subsequently purified and crystallized.
Wissenschaftliche Forschungsanwendungen
2-FDCK has been studied for its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. This makes it a useful tool for studying the mechanisms of these processes.
Eigenschaften
CAS-Nummer |
106325-42-2 |
|---|---|
Produktname |
2-Fluoro-3,3-dimethyl-1-phenylbutan-1-one |
Molekularformel |
C12H15FO |
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
2-fluoro-3,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H15FO/c1-12(2,3)11(13)10(14)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI-Schlüssel |
SSBMWZITSPQSFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
Kanonische SMILES |
CC(C)(C)C(C(=O)C1=CC=CC=C1)F |
Synonyme |
1-Butanone, 2-fluoro-3,3-dimethyl-1-phenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



